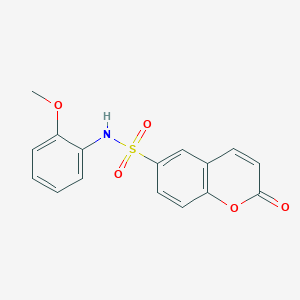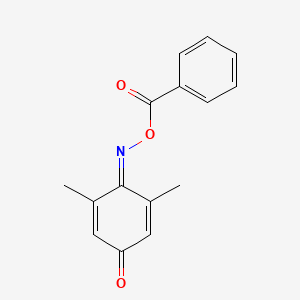
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide, also known as DCFPyL, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in prostate cancer imaging.
Mecanismo De Acción
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide binds to the active site of PSMA, which is a transmembrane protein that is expressed on the surface of prostate cancer cells. The binding of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide to PSMA allows for the visualization of prostate cancer cells using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has been shown to have high specificity and sensitivity for PSMA, making it an effective imaging agent for prostate cancer. Additionally, N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has a relatively short half-life, which allows for rapid clearance from the body and reduced radiation exposure to the patient.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high specificity and sensitivity for PSMA, rapid clearance from the body, and potential for use in PET imaging. However, N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide also has some limitations, including its relatively short half-life and the need for specialized equipment for PET imaging.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide, including the development of new synthesis methods to improve yield and purity, the exploration of alternative imaging modalities such as single-photon emission computed tomography (SPECT), and the investigation of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide's potential for use in targeted therapy for prostate cancer.
Conclusion:
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide is a promising small molecule inhibitor that has gained significant attention for its potential use in prostate cancer imaging. Its high specificity and sensitivity for PSMA make it an ideal candidate for PET imaging, and its relatively short half-life allows for rapid clearance from the body and reduced radiation exposure to the patient. However, further research is needed to fully explore the potential of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide for prostate cancer imaging and therapy.
Métodos De Síntesis
The synthesis of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-dichloroaniline with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in prostate cancer imaging. Prostate-specific membrane antigen (PSMA) is a protein that is overexpressed in prostate cancer cells and is therefore a promising target for imaging and therapy. N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide binds to PSMA with high affinity, making it an ideal candidate for prostate cancer imaging.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIGUUZMRAAQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)





![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
